N-(6-acetyl-1,3-benzodioxol-5-yl)-6-methoxynaphthalene-2-carboxamide
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Overview
Description
N-(6-acetyl-1,3-benzodioxol-5-yl)-6-methoxynaphthalene-2-carboxamide: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, an acetyl group, and a methoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-6-methoxynaphthalene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with acetic anhydride to form the benzodioxole ring.
Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Methoxynaphthalene Moiety: This step involves the methoxylation of naphthalene derivatives using methanol and a strong acid catalyst.
Coupling Reaction: The final step involves the coupling of the benzodioxole and methoxynaphthalene moieties through an amide bond formation using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-1,3-benzodioxol-5-yl)-6-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
N-(6-acetyl-1,3-benzodioxol-5-yl)-6-methoxynaphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-6-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
N-(6-acetyl-1,3-benzodioxol-5-yl)-6-methoxynaphthalene-2-carboxamide can be compared with similar compounds, such as:
N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide: Similar structure but with nitro groups, leading to different reactivity and applications.
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide: Contains a chloroacetamide group, which affects its chemical properties and biological activities.
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-iodobenzamide: The presence of an iodine atom introduces unique reactivity and potential for use in radiolabeling studies.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H17NO5 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-6-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H17NO5/c1-12(23)17-9-19-20(27-11-26-19)10-18(17)22-21(24)15-4-3-14-8-16(25-2)6-5-13(14)7-15/h3-10H,11H2,1-2H3,(H,22,24) |
InChI Key |
UVWLNAUZFWHZGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC4=C(C=C3)C=C(C=C4)OC)OCO2 |
Origin of Product |
United States |
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